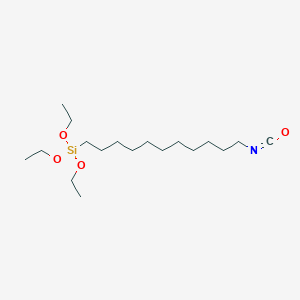
Triethoxy(11-isocyanatoundecyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethoxy(11-isocyanatoundecyl)silane is an organosilicon compound with the molecular formula C_17H_35NO_4Si. It is a silane coupling agent that contains both an isocyanate group and triethoxysilane group. This compound is used in various applications due to its ability to form strong bonds with both organic and inorganic materials.
准备方法
Synthetic Routes and Reaction Conditions
Triethoxy(11-isocyanatoundecyl)silane can be synthesized through a multi-step process. One common method involves the reaction of 11-bromoundecyltriethoxysilane with sodium azide to form 11-azidoundecyltriethoxysilane. This intermediate is then subjected to a Staudinger reduction to yield 11-aminoundecyltriethoxysilane. Finally, the amino group is reacted with phosgene or a similar reagent to introduce the isocyanate group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are common practices to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Triethoxy(11-isocyanatoundecyl)silane undergoes various types of chemical reactions, including:
Hydrolysis: The triethoxysilane group can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form urea and urethane linkages, respectively.
Substitution Reactions: The ethoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Addition Reactions: Common reagents include primary and secondary amines, alcohols, and water. These reactions are often conducted at room temperature or slightly elevated temperatures.
Substitution Reactions: Alkoxides or alcohols are used as reagents, and the reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Addition Reactions: Urea and urethane derivatives.
Substitution Reactions: Alkoxy-substituted silanes.
科学研究应用
Triethoxy(11-isocyanatoundecyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials such as glass and metals.
Biology: Employed in the modification of biomolecules and surfaces for bio-conjugation and immobilization of enzymes.
Medicine: Utilized in the development of drug delivery systems and medical devices due to its biocompatibility and ability to form stable bonds with biological tissues.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their mechanical properties and durability.
作用机制
The mechanism of action of triethoxy(11-isocyanatoundecyl)silane involves the formation of covalent bonds between the silane and the substrate. The triethoxysilane group hydrolyzes to form silanols, which can then condense with hydroxyl groups on the substrate to form siloxane bonds. The isocyanate group reacts with nucleophiles such as amines and alcohols to form stable urea and urethane linkages. These reactions result in the formation of a strong interfacial layer that enhances the adhesion and compatibility between different materials.
相似化合物的比较
Similar Compounds
Trimethoxysilane: Similar to triethoxy(11-isocyanatoundecyl)silane but contains methoxy groups instead of ethoxy groups. It is used in similar applications but may have different reactivity and solubility properties.
Triethoxysilane: Lacks the isocyanate group and is primarily used as a reducing agent and in hydrosilylation reactions.
11-Isocyanatoundecyltrimethoxysilane: Contains trimethoxysilane groups instead of triethoxysilane groups, offering different hydrolysis and condensation properties.
Uniqueness
This compound is unique due to the presence of both triethoxysilane and isocyanate groups, allowing it to participate in a wide range of chemical reactions and form strong bonds with both organic and inorganic materials. This dual functionality makes it highly versatile and valuable in various scientific and industrial applications.
属性
CAS 编号 |
144168-12-7 |
|---|---|
分子式 |
C18H37NO4Si |
分子量 |
359.6 g/mol |
IUPAC 名称 |
triethoxy(11-isocyanatoundecyl)silane |
InChI |
InChI=1S/C18H37NO4Si/c1-4-21-24(22-5-2,23-6-3)17-15-13-11-9-7-8-10-12-14-16-19-18-20/h4-17H2,1-3H3 |
InChI 键 |
MXQDJCDGAJHEDN-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCCCCCCCCCN=C=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)
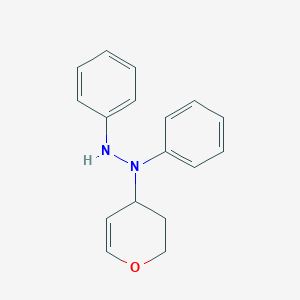
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)

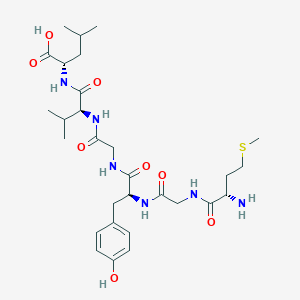
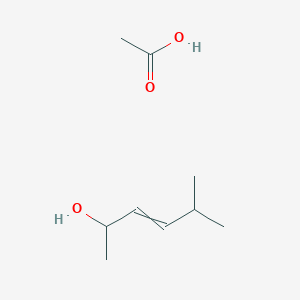
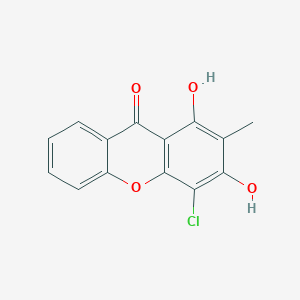
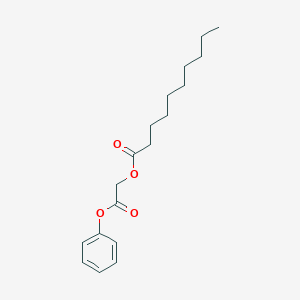
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
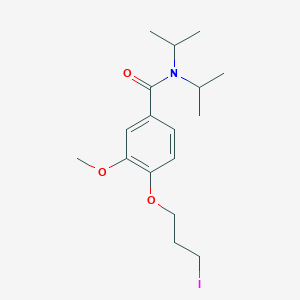

![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
